

HPLC method for the analysis of 2-CHLORO-N-PHENYLACETAMIDE

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Compound of Interest

Compound Name: 2-CHLORO-N-PHENYLACETAMIDE

Cat. No.: B031378

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An HPLC method for the analysis of **2-chloro-N-phenylacetamide** has been developed to provide a robust and reliable analytical procedure for researchers, scientists, and drug development professionals. This document outlines the application notes and detailed protocols for the quantification of this compound.

Application Notes

Introduction

2-Chloro-N-phenylacetamide is a chemical intermediate used in the synthesis of various organic compounds.[1] A reliable analytical method is crucial for quality control, stability studies, and reaction monitoring. This application note describes a simple, isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of **2-chloro-N-phenylacetamide**. The method is accurate, precise, and specific.

Chromatographic Conditions

A reverse-phase HPLC method is suitable for the analysis of **2-chloro-N-phenylacetamide** and its related substances.[2][3] The chromatographic separation is achieved on a C18 column using a mobile phase composed of acetonitrile and water, with phosphoric acid added to improve peak shape and resolution.[2][3][4] Detection is performed using a UV detector.

Method Validation Parameters

The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
- **Linearity:** The ability to elicit test results that are directly proportional to the concentration of the analyte.
- **Accuracy:** The closeness of the test results obtained by the method to the true value.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
- **Robustness:** A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocols

1. Materials and Reagents

- **2-Chloro-N-phenylacetamide** reference standard (97% purity or higher)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid (analytical grade)
- Methanol (HPLC grade) for sample preparation
- 0.45 µm syringe filters

2. Instrumentation

- HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
- Data acquisition and processing software.
- Analytical balance.
- Volumetric flasks and pipettes.

3. Chromatographic Conditions (Proposed)

| Parameter | Condition |
|----------------------|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes |

4. Preparation of Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of **2-chloro-N-phenylacetamide** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
- Sample Preparation: Accurately weigh a quantity of the sample containing approximately 25 mg of **2-chloro-N-phenylacetamide** and transfer it to a 25 mL volumetric flask. Add about

20 mL of methanol, sonicate for 10 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The following tables summarize the expected quantitative data for the HPLC analysis of **2-chloro-N-phenylacetamide**. (Note: This is exemplary data based on the proposed method).

Table 1: System Suitability Parameters

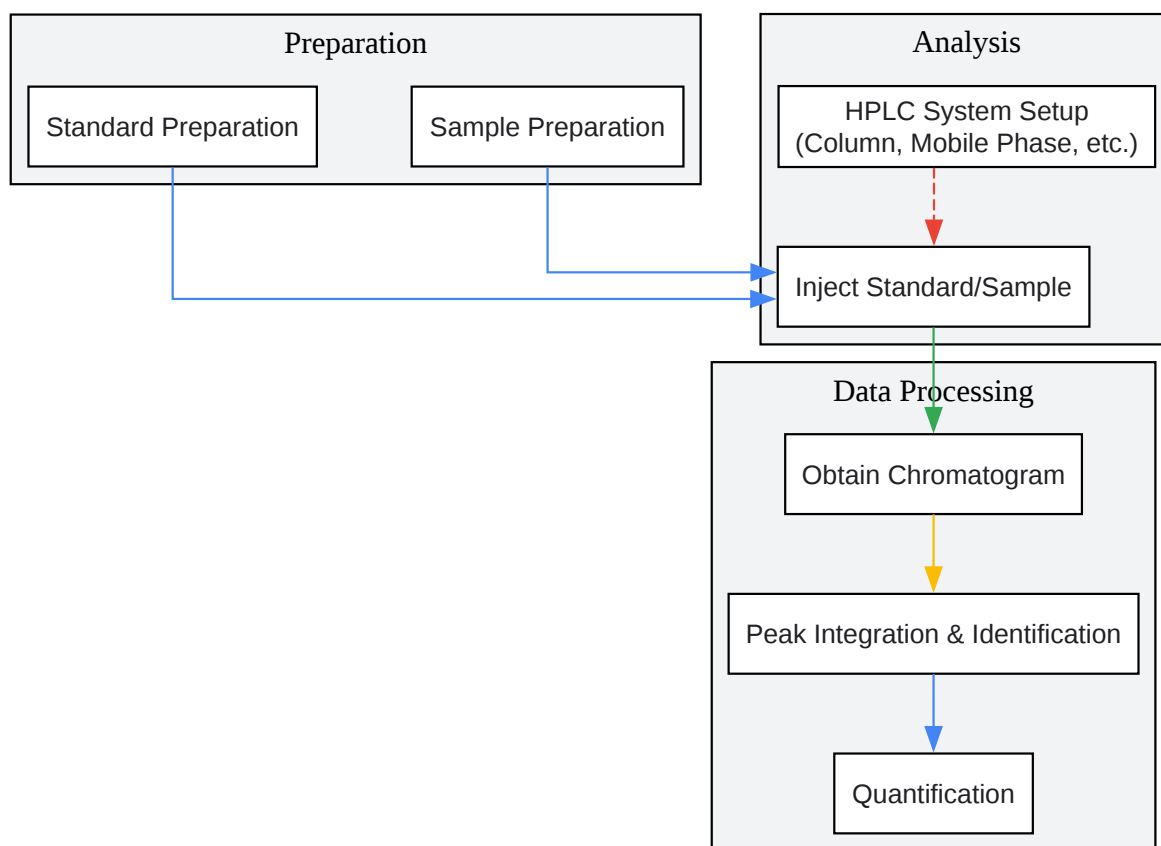
| Parameter | Acceptance Criteria | Typical Result |
|---------------------|---------------------|----------------|
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Retention Time (RT) | - | ~ 4.5 min |

Table 2: Method Validation Summary (Exemplary Data)

| Parameter | Result |
|-----------------------------------|---------------|
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r^2) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | $< 2.0\%$ |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC analysis of **2-chloro-N-phenylacetamide**.



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HPLC Analysis Workflow for **2-Chloro-N-phenylacetamide**.

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